molecular formula C14H15NO4 B13505701 (R)-2-((Allyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(R)-2-((Allyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13505701
M. Wt: 261.27 g/mol
InChI Key: UOZUFZNENNIQDR-GFCCVEGCSA-N
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Description

(3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the prop-2-en-1-yloxy group: This step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic or basic conditions.

    Final functionalization: The final step may involve protecting group strategies and further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to study biological pathways and interactions, particularly those involving the tetrahydroisoquinoline core.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The parent compound, which lacks the additional functional groups.

    Isoquinoline: A related compound with a similar core structure but different functionalization.

    Quinoline: Another related compound with a similar core but different nitrogen positioning.

Uniqueness

What sets (3R)-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid apart is its specific functionalization, which imparts unique chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(3R)-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-2-7-19-14(18)15-9-11-6-4-3-5-10(11)8-12(15)13(16)17/h2-6,12H,1,7-9H2,(H,16,17)/t12-/m1/s1

InChI Key

UOZUFZNENNIQDR-GFCCVEGCSA-N

Isomeric SMILES

C=CCOC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O

Canonical SMILES

C=CCOC(=O)N1CC2=CC=CC=C2CC1C(=O)O

Origin of Product

United States

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